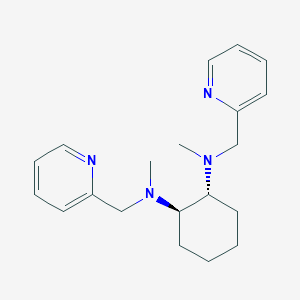
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a chiral diamine ligand known for its ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, zinc, and copper.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated with transition metals.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., FeCl2, ZnCl2) in solvents like methanol or ethanol.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Electrophiles or nucleophiles in polar solvents.
Major Products
Scientific Research Applications
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane-1,2-diamine backbone provide multiple coordination sites, allowing the ligand to form stable complexes. These complexes can then participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the dimethyl groups, leading to different steric and electronic properties.
(1S,2S)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: The enantiomer of the compound, exhibiting different chiral properties.
Uniqueness
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethyl groups, which enhance its ability to form stable and selective metal complexes. These properties make it a valuable ligand in coordination chemistry and catalysis .
Properties
Molecular Formula |
C20H28N4 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
HDQFPJIZHWFWTR-WOJBJXKFSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



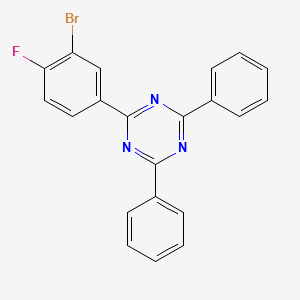
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
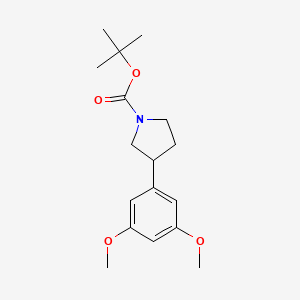
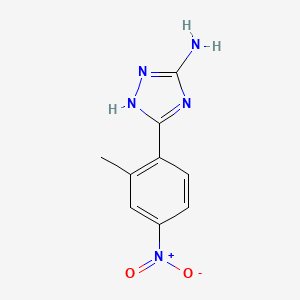
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
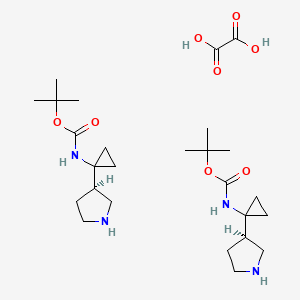
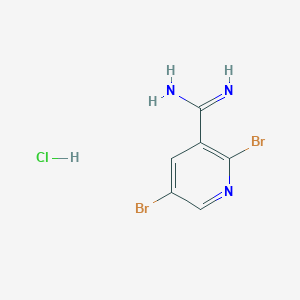
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
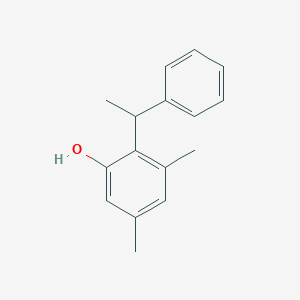
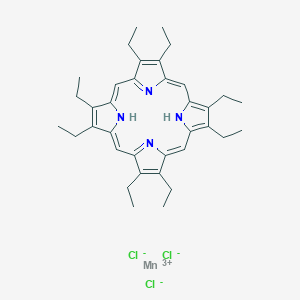

![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
